![molecular formula C24H15F2N3O2 B2506016 1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932488-84-1](/img/structure/B2506016.png)
1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" is a derivative within the class of pyrazoloquinoline compounds. These compounds are known for their versatile applications, particularly in the field of molecular sensors due to their bright fluorescence properties. The related 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been identified as a valuable building block for constructing fluorescent molecular sensors, which can be used for metal ion recognition .
Synthesis Analysis
The synthesis of related pyrazoloquinoline derivatives typically involves the catalytic reduction of precursors such as 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one. This process can incorporate alkylidene moieties when performed in alcohols or can proceed through the interaction of 2-aminobenzyl precursors with aldehydes and ketones . The reduction of these compounds can also be achieved using zinc and acetic acid, leading to the formation of compounds like 3-methyl-1-phenyl- and 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The structural analysis is often conducted using mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) . These techniques provide detailed information about the molecular framework and the substitution pattern on the core structure.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo various chemical reactions, including reductions with sodium borohydride and lithium aluminum hydride, which lead to different products depending on the reducing agent used . These reactions are essential for modifying the core structure to achieve desired properties, such as enhanced fluorescence for sensor applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of substituents like fluorophenyl groups can affect the compound's electron distribution, which in turn can influence its photophysical properties. The bright fluorescence exhibited by these compounds makes them suitable for applications as molecular sensors, with the ability to show strong analyte-induced fluorescence enhancement or ratiometric dual emission . The specific properties of "this compound" would likely be consistent with these observations, although direct studies on this compound are not provided in the data.
Wissenschaftliche Forschungsanwendungen
Optical and Photophysical Properties
Research into pyrazolo[3,4-b]quinoline derivatives, which are structurally related to the specified compound, has unveiled their promising optical and photophysical applications. Studies demonstrate the significant impact of phenyl substitution on the optical absorption spectra, leading to variations that could be leveraged in light-emitting devices and other photophysical applications. For instance, optical absorption measurements and quantum-chemical simulations on these derivatives highlight their strong absorption bands within the 200–500 nm spectral range, indicating their potential as efficient organic fluorescent materials (E. Koścień et al., 2003; Linping Mu et al., 2010).
Synthesis and Structural Analysis
Advancements in the synthesis of pyrazolo[3,4-b]quinoline derivatives, akin to the compound , reveal a versatile chemical framework conducive to the creation of heterocyclic compounds with complex structures. These synthetic strategies facilitate the formation of compounds with potential pharmacological activities and materials science applications. Notably, methods have been developed for the facile synthesis of these derivatives, including 4-aryl-1H-pyrazolo[3,4-b]quinolines, which serve as luminophores for electroluminescent devices, underscoring their utility in the development of novel materials (K. Chaczatrian et al., 2004).
Applications in Molecular Electronics and Photophysics
The unique properties of pyrazolo[3,4-b]quinoline derivatives have been harnessed for the implementation of molecular logic switches, highlighting their role in the emerging field of molecular electronics. These compounds exhibit solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes, enabling their use as multilevel logic gates based on pH-dependent fluorescence. Such characteristics suggest the potential of the related compound for applications in molecular logic and sensing technologies (T. Uchacz et al., 2016).
Potential Applications in Corrosion Inhibition
Quinoxaline derivatives, closely related to pyrazolo[3,4-b]quinolines, have been studied for their corrosion inhibition properties for mild steel in acidic media. This application highlights the broad utility of such compounds beyond photophysical applications, extending into industrial and materials science fields. The effectiveness of these inhibitors points to the versatility of the compound's structural class in providing protective coatings for metals, thereby preventing corrosion and extending the lifespan of metal components (V. Saraswat et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various protein targets. For instance, quinazoline derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) .
Mode of Action
The compound might bind to its target protein and modulate its activity. This could lead to changes in the protein’s function and downstream signaling pathways .
Biochemical Pathways
The exact pathways affected would depend on the specific protein target of the compound. For EGFR inhibitors, they often affect pathways involved in cell growth and proliferation .
Pharmacokinetics
The ADME properties of the compound would depend on various factors including its chemical structure and the route of administration. Some related compounds have shown good metabolic stability and oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, inhibition of EGFR often results in decreased cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
12-(2,4-difluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3O2/c25-15-6-7-20(18(26)10-15)29-24-16-11-21-22(31-9-8-30-21)12-19(16)27-13-17(24)23(28-29)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNVGQFYFHEJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=C(C=C(C=C6)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

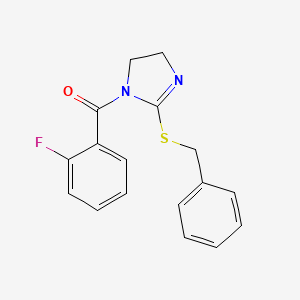
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)

![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)
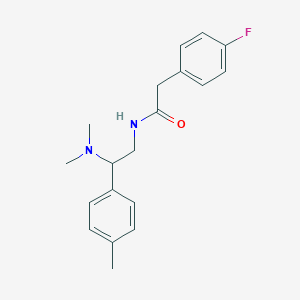
![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

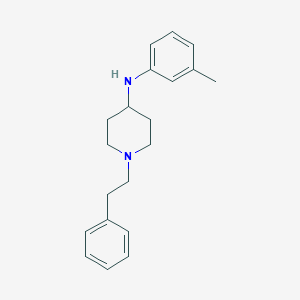
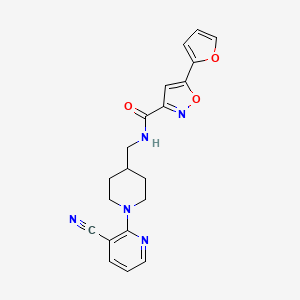
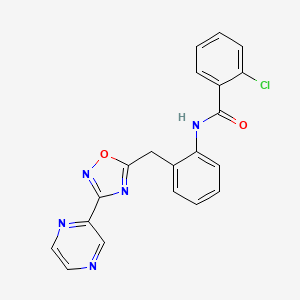
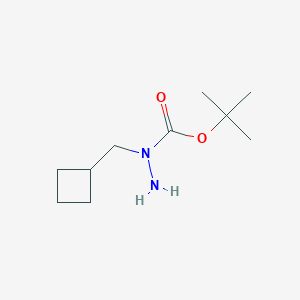

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)
